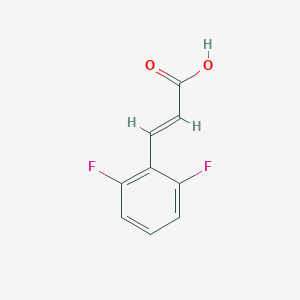

2,6-Difluorocinnamic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOYANNVIFGFN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102082-89-3 | |

| Record name | 2,6-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorocinnamic Acid

Introduction

2,6-Difluorocinnamic acid, identified by the CAS number 102082-89-3, is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a difluorinated phenyl ring conjugated to an acrylic acid moiety, bestows unique physicochemical properties that are highly sought after in the development of advanced materials and pharmacologically active compounds.[1][2] The presence of two fluorine atoms on the benzene ring is particularly noteworthy; these electron-withdrawing groups can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive technical overview of this compound, covering its properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis. The trans isomer is the most common and stable configuration.

Physical Properties

The key physical properties of trans-2,6-Difluorocinnamic acid are summarized below, providing essential data for its handling, storage, and use in quantitative experiments.

| Property | Value | Reference(s) |

| CAS Number | 102082-89-3 | [5][6] |

| Molecular Formula | C₉H₆F₂O₂ | [5][6] |

| Molecular Weight | 184.14 g/mol | [1][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 124-125 °C | [5][6] |

| Purity | ≥95% - 99% (depending on grade) | [1][6] |

| IUPAC Name | (E)-3-(2,6-difluorophenyl)prop-2-enoic acid | [7] |

| InChI Key | JMUOYANNVIFGFN-SNAWJCMRSA-N | [6] |

Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. The data provided by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) create a unique fingerprint for the molecule.

| Technique | Characteristic Peaks / Signals | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic, vinylic, and carboxylic acid protons. | [8] |

| ¹³C NMR | Resonances for carbonyl, vinylic, and aromatic carbons. | [9] |

| IR Spectroscopy | Broad O-H stretch (~2500–3300 cm⁻¹), sharp C=O stretch (~1680–1700 cm⁻¹), C=C stretch (~1630 cm⁻¹). | [8][10] |

| Mass Spectrometry (EI) | Molecular ion peak confirming the molecular weight of 184.14. | [10][11] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives is a cornerstone of organic chemistry, with several established methods that can be adapted for the preparation of the 2,6-difluoro analogue. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. The most common precursor is 2,6-difluorobenzaldehyde.[12]

Synthetic Pathways Overview

Several classical reactions are employed for the synthesis of cinnamic acids:

-

Perkin Reaction : This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[13][14] It's a high-temperature reaction but effective for producing α,β-unsaturated aromatic acids.[15] The causality here lies in the base-catalyzed formation of a carbanion from the anhydride, which then acts as the nucleophile.[13]

-

Knoevenagel Condensation : A highly efficient method involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group (like malonic acid), typically in the presence of a weak base like pyridine or piperidine.[16] The reaction is driven by the acidity of the methylene protons and subsequent decarboxylation.

-

Wittig Reaction : This versatile method creates the carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[17][18] The reaction is known for its reliability and often provides good stereochemical control, favoring the formation of the trans (E) isomer with stabilized ylides.[17]

-

Heck Reaction : A modern palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[19][20] This method offers a different strategic approach, starting from a halogenated benzene derivative rather than an aldehyde.[21]

For this guide, we will detail the Knoevenagel condensation, a reliable and common laboratory-scale method for this transformation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 2,6-difluorobenzaldehyde and malonic acid. The use of pyridine as a base catalyst facilitates the initial condensation, and subsequent heating promotes decarboxylation to yield the final product.

Caption: Knoevenagel condensation workflow for synthesis.

Materials:

-

2,6-Difluorobenzaldehyde (1.0 eq)

-

Malonic Acid (1.1 eq)

-

Pyridine (2.0 eq)

-

Toluene or Pyridine as solvent

-

Hydrochloric Acid (10% aqueous solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of pyridine (which acts as both solvent and catalyst).[16]

-

Condensation : Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the activation energy for both the condensation and the subsequent decarboxylation step.

-

Work-up : After cooling the mixture to room temperature, pour it into a beaker containing ice and water.

-

Acidification : Slowly acidify the aqueous mixture by adding 10% hydrochloric acid dropwise while stirring until the pH is approximately 1-2. This step protonates the carboxylate salt, causing the desired cinnamic acid product to precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification : The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying : Dry the purified crystals under vacuum to yield pure trans-2,6-difluorocinnamic acid.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug efficacy.[1] this compound serves as a versatile precursor in several key areas.

Pharmaceutical Development

-

Anti-Inflammatory Agents : The cinnamic acid scaffold is a known pharmacophore in the design of anti-inflammatory drugs. The difluoro-substitution pattern can enhance the potency and pharmacokinetic profile of these agents.[1]

-

Anticancer Therapeutics : As a key intermediate, it is used in the synthesis of more complex molecules targeting inflammatory diseases and cancer.[1] The fluorine atoms can increase metabolic stability by blocking sites susceptible to enzymatic oxidation, leading to a longer biological half-life.[4]

-

Neuroprotective Agents : Cinnamic acid derivatives have been investigated for their neuroprotective properties, and fluorinated analogues are a logical next step in developing more potent compounds for diseases like Alzheimer's and Parkinson's.[22]

Materials Science

The unique electronic properties imparted by the difluoro-phenyl ring make this compound a valuable monomer or additive in the synthesis of advanced materials.[1]

-

Polymers and Coatings : Incorporation into polymer backbones can improve thermal stability, chemical resistance, and mechanical properties.[1]

-

Organic Electronics : The electron-withdrawing nature of the fluorine atoms makes it a candidate for use in the synthesis of materials for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Caption: Relationship between structure and applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS).[23]

| Hazard Category | Description and Precautions | Reference(s) |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system). | [6][23] |

| Signal Word | Warning | [6] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][23] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood to avoid inhaling dust. | [6][23] |

| First Aid Measures | Skin : Wash off immediately with plenty of soap and water.[23] Eyes : Rinse cautiously with water for several minutes.[23] Inhalation : Remove person to fresh air.[23] Seek medical attention if irritation persists. | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[23] |

Conclusion

trans-2,6-Difluorocinnamic acid is a highly valuable fluorinated building block with a well-defined physicochemical profile. Its synthesis is readily achievable through established organic reactions, such as the Knoevenagel condensation. The strategic placement of two fluorine atoms on the phenyl ring significantly enhances its utility, making it a key intermediate in the development of novel pharmaceuticals—particularly anti-inflammatory and anticancer agents—and advanced functional materials.[1] Adherence to standard safety protocols is necessary for its handling. For researchers in medicinal chemistry and materials science, this compound offers a versatile platform for innovation, leveraging the unique benefits of organofluorine chemistry.

References

-

BYJU'S. Perkin Reaction Mechanism. [Link]

-

Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

-

Wikipedia. Perkin reaction. [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

-

Studylib. Perkin Condensation: Trans-Cinnamic Acid Synthesis. [Link]

-

ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]

-

Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

-

ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. [Link]

-

Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

-

Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [Link]

-

NIST WebBook. This compound. [Link]

-

ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

-

Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. [Link]

-

ChemSrc. TRANS-2,6-DIFLUOROCINNAMIC ACID SDS. [Link]

-

PubChem. This compound. [Link]

-

University of California, Irvine. HORNER-EMMONS-WITTIG SYNTHESIS. [Link]

-

SpectraBase. trans-2,6-Difluorocinnamic acid [13C NMR]. [Link]

-

Proceedings of the Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [Link]

-

PubChemLite. This compound (C9H6F2O2). [Link]

-

Scientific Laboratory Supplies. 2,6-Difluorobenzaldehyde, 98%. [Link]

- Google Patents.

-

NIST WebBook. 2,5-Difluorocinnamic acid. [Link]

-

NIST WebBook. This compound. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

-

MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 102082-89-3: trans-2,6-Difluorocinnamic acid [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 102082-89-3 this compound AKSci N603 [aksci.com]

- 6. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C9H6F2O2) [pubchemlite.lcsb.uni.lu]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. byjus.com [byjus.com]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]

- 19. asianpubs.org [asianpubs.org]

- 20. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 21. asianpubs.org [asianpubs.org]

- 22. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of trans-2,6-Difluorocinnamic acid (CAS No: 102082-89-3). As a fluorinated building block, this compound is of significant interest to researchers and professionals in drug discovery and materials science. The strategic placement of two fluorine atoms on the phenyl ring profoundly influences its electronic characteristics, crystal packing, acidity, and solubility, thereby affecting its utility as a synthetic intermediate. This document consolidates available data on its melting point, thermal stability, spectroscopic signature, and crystal structure. Furthermore, it provides authoritative, step-by-step experimental protocols for determining critical parameters such as solubility and pKa, which are not widely reported in the literature. This guide is intended to serve as a practical and foundational resource for scientists leveraging this versatile molecule in their research and development endeavors.

Introduction: The Significance of Fluorination in Drug Development

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned through judicious fluorination.

trans-2,6-Difluorocinnamic acid is a member of the fluorinated cinnamic acid family, which serves as a versatile scaffold in the synthesis of more complex molecules. The cinnamic acid backbone is a known pharmacophore, and its derivatives have been explored for various therapeutic applications. The presence of two fluorine atoms at the 2- and 6-positions of the phenyl ring introduces unique steric and electronic effects. These ortho-substituents can enforce a twisted conformation between the phenyl ring and the acrylic acid side chain, potentially influencing molecular recognition and binding. Researchers have utilized trans-2,6-Difluorocinnamic acid as a key intermediate in the development of novel anti-inflammatory agents and in the synthesis of complex organic molecules for both pharmaceutical and materials science applications[1]. Understanding its fundamental physical properties is therefore a prerequisite for its effective application.

Core Physicochemical and Structural Properties

A summary of the key identifying and physical properties of trans-2,6-Difluorocinnamic acid is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthetic protocols.

Table 1: Summary of Physicochemical Properties of trans-2,6-Difluorocinnamic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid | [2][3] |

| Synonyms | trans-2,6-Difluorocinnamic acid; trans-3-(2,6-Difluorophenyl)acrylic Acid | [4][5] |

| CAS Number | 102082-89-3 | [3][4] |

| Molecular Formula | C₉H₆F₂O₂ | [4][5] |

| Molecular Weight | 184.14 g/mol | [4][5] |

| Appearance | White to light yellow/orange crystalline powder | [5] |

| Melting Point | 124-125 °C (lit.) | [4] |

| Boiling Point | 272.0 ± 25.0 °C (Predicted) | [6] |

| Purity | Available as ≥95% or 99% | [4][5] |

Thermal Stability and Decomposition

While a boiling point has been predicted, it is more pertinent for a solid crystalline compound like 2,6-difluorocinnamic acid to consider its thermal stability. Carboxylic acids, particularly those with unsaturation, can undergo decarboxylation or other decomposition pathways at elevated temperatures. For related cinnamic acids, thermal decomposition has been observed to occur in the temperature range of 100–400°C[7]. The actual decomposition profile for this specific isomer would be best determined empirically using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Such analysis would reveal the onset temperature of decomposition and whether the process is endothermic or exothermic, which is critical information for process safety and for defining the upper-temperature limits of its use in chemical reactions.

Crystal and Molecular Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The molecules pack in a monoclinic crystal system with the space group P 1 21/c 1[8]. In the crystal lattice, molecules are arranged in stacks, a feature influenced by the fluoro substituents on the benzene ring[9]. This arrangement facilitates potential photochemical [2+2] dimerization upon irradiation with UV light, a reaction characteristic of many cinnamic acids where the proximity and orientation of the double bonds in adjacent molecules are suitable for cycloaddition[9][10].

The key crystallographic parameters are summarized below:

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the vinyl protons of the acrylic acid moiety and the aromatic protons. The coupling constants between the vinyl protons are indicative of the trans geometry of the double bond.

-

¹³C NMR : The carbon spectrum provides signals for the carboxyl carbon, the vinyl carbons, and the carbons of the difluorophenyl ring. The signals for the fluorine-bearing carbons will appear as doublets due to C-F coupling[11][12].

-

¹⁹F NMR : Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretching peak (~1700 cm⁻¹), and bands corresponding to the C=C double bond and C-F stretches[2].

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (184.14 g/mol )[2][3]. The fragmentation pattern can provide further structural confirmation.

Acidity (pKa)

Expertise-Based Insight: We can, however, make an educated estimation. The pKa of the parent compound, benzoic acid, is approximately 4.19[13]. The two electron-withdrawing fluorine atoms at the ortho positions are expected to significantly increase the acidity (i.e., lower the pKa) of the carboxylic acid group through a negative inductive effect (-I effect). This effect stabilizes the resulting carboxylate anion. Therefore, the pKa of this compound is anticipated to be lower than 4.19. For comparison, the predicted pKa of trans-3,4-difluorocinnamic acid is 4.27 ± 0.10[14], where the fluorine atoms are further from the carboxylic acid group. The ortho-positioning in the 2,6-isomer should result in a more pronounced acidifying effect.

Experimental Protocol: pKa Determination by Potentiometric Titration

To establish a definitive value, a potentiometric titration is the gold-standard method. This protocol provides a self-validating system for accurate pKa determination.

Objective: To determine the pKa of this compound by titrating a solution of the acid with a standardized solution of a strong base.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 10 or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., ~5 mM). Causality Note: The concentration must be sufficient to produce a clear inflection point but low enough to ensure complete dissolution.

-

Titration Setup:

-

Dissolve the weighed sample in a known volume of high-purity water. A co-solvent like ethanol may be used if aqueous solubility is low, but the pKa will then be an apparent pKa (pKa_app_) for that specific solvent mixture.

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined and used to find the pKa from the original titration curve.

-

Below is a conceptual workflow for this process.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

Solubility is a paramount physical property in drug development, directly impacting bioavailability and formulation design. Similar to pKa, specific quantitative solubility data for this compound in common pharmaceutical solvents is not extensively documented.

Expertise-Based Insight: The molecule possesses both a polar, hydrophilic carboxylic acid group and a nonpolar, hydrophobic difluorophenyl ring. This amphipathic nature suggests it will have limited solubility in water and nonpolar solvents but should be freely soluble in polar organic solvents like ethanol, methanol, and acetone. The solubility in aqueous media will be highly pH-dependent; at pH values significantly above its pKa, the compound will deprotonate to form the more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The Shake-Flask method is the definitive technique for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to create a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Causality Note: "Excess" is critical to ensure that an equilibrium between the dissolved and undissolved solid is achieved.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Trustworthiness Check: Preliminary experiments should be run to determine the time required to reach equilibrium (i.e., the concentration in solution no longer increases over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved micro-particles. Causality Note: Filtration is a critical step. Failure to remove all solid particles will lead to an overestimation of solubility.

-

Quantification:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Use the calibration curve to calculate the concentration of this compound in the saturated solution.

-

-

Reporting: Report the solubility in units such as mg/mL or mmol/L at the specified temperature and in the specified solvent.

Conclusion

trans-2,6-Difluorocinnamic acid is a valuable synthetic intermediate whose physical properties are dictated by the interplay between its carboxylic acid functionality and the ortho-difluorinated phenyl ring. While foundational data such as melting point and spectroscopic signatures are established, this guide highlights the current gap in the literature regarding experimentally determined pKa and quantitative solubility data. By providing both expert analysis and detailed, robust protocols for their determination, this document equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to fully characterize and effectively utilize this compound in their work. The provided methodologies ensure a high degree of scientific integrity and allow for the generation of reliable, in-house data crucial for advancing research in medicinal chemistry and beyond.

References

-

Galica, T., Bąkowicz, J., & Turowska-Tyrk, I. (2016). Monitoring photo-induced transformations in crystals of this compound under ambient conditions. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 557-566. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-2,6-Difluorocinnamic acid. Wiley-VCH GmbH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2018). Structural Transformations in Crystals Induced by Radiation and Pressure. Part 6. The Reactivity of Difluorocinnamic Acids under Ambient and High Pressures—Comparative Studies. Crystal Growth & Design. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 4-Fluorocinnamic Acid Exporter. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Retrieved from [Link]

-

Simmie, J. M., & Somers, K. P. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 17(9), 1637-1648. Retrieved from [Link]

-

Altarawneh, M., et al. (2025). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Science Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 28). Using Intermolecular Forces To Predict Melting/Boiling Points. YouTube. Retrieved from [Link]

-

Sciforum. (2025). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Retrieved from [Link]

-

ResearchGate. (2026). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Retrieved from [Link]

-

Wang, Y., et al. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. Processes, 9(2), 384. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 反式-2,6-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 152152-09-5 [chemicalbook.com]

- 7. sciforum.net [sciforum.net]

- 8. This compound | C9H6F2O2 | CID 5372267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [PDF] Monitoring photo-induced transformations in crystals of this compound under ambient conditions. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. library.gwu.edu [library.gwu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2,6-Difluorocinnamic acid melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of 2,6-Difluorocinnamic Acid

Executive Summary

This technical guide provides a comprehensive examination of the thermal properties of this compound, with a primary focus on its melting point. As a key fluorinated building block in medicinal chemistry and materials science, a precise understanding of its physical constants is paramount for its synthesis, purification, and application. This document details the established melting point, discusses the challenges associated with determining its boiling point, and provides validated experimental protocols for accurate measurement. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for professionals requiring reliable physicochemical data.

Introduction to this compound

This compound (CAS No. 102082-89-3) is a halogenated derivative of cinnamic acid.[1][2] Its structure, featuring two fluorine atoms on the phenyl ring, imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[3] The fluorine substituents can significantly alter molecular interactions, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery.[3][4] An accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is the foundational first step in any research and development workflow.

Physicochemical and Thermal Properties

The core identity and thermal characteristics of trans-2,6-Difluorocinnamic acid are summarized below. This data is essential for safe handling, experimental design, and quality control.

| Property | Value | Source |

| Chemical Name | (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid | [5] |

| Synonyms | trans-3-(2,6-Difluorophenyl)acrylic Acid | [6] |

| CAS Number | 102082-89-3 | [1][2] |

| Molecular Formula | C₉H₆F₂O₂ | [1][2] |

| Molecular Weight | 184.14 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point (mp) | 124-125 °C (lit.) | [1] |

| Boiling Point (bp) | Not reported; likely to decompose upon heating. | N/A |

A Note on Boiling Point: A definitive boiling point for this compound at atmospheric pressure is not available in published literature. Carboxylic acids, particularly those with complex aromatic structures, often have high boiling points and can be susceptible to decarboxylation or other forms of thermal decomposition before boiling is observed. Determination would likely require vacuum distillation, a technique used to lower the boiling point and prevent degradation.

The Critical Role of Thermal Analysis in Research & Development

The melting point is more than a simple physical constant; it is a critical indicator used throughout the scientific process:

-

Purity Assessment: A sharp melting range (typically <1 °C) is a strong indicator of high purity. Impurities depress and broaden the melting range, providing a simple yet effective method for preliminary purity analysis.

-

Compound Identification: While not definitive alone, a measured melting point that matches the literature value serves as a key piece of evidence in confirming the identity of a synthesized compound.

-

Reaction Condition Optimization: Knowledge of a compound's thermal stability is crucial for designing synthetic routes, particularly for reactions requiring heat, to avoid unwanted degradation.

-

Formulation and Material Science: In drug development, the melting point influences solubility, dissolution rate, and the choice of formulation strategies (e.g., hot-melt extrusion).

Experimental Determination of Thermal Properties

Accurate determination of the melting point requires meticulous technique and properly calibrated instrumentation. The following section outlines authoritative methods.

Melting Point Determination: Protocols and Rationale

The most common and accessible method for melting point determination is the capillary method. For higher precision and thermodynamic data, Differential Scanning Calorimetry (DSC) is the gold standard.

This protocol describes a self-validating system using a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Causality: A fine, homogenous powder ensures uniform heat transfer and efficient packing within the capillary tube, preventing inconsistent melting.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap its sealed end firmly on a hard surface to pack the sample into a dense column at the bottom. The ideal sample height is 2-3 mm.

-

Causality: An overly large sample will exhibit a significant temperature gradient, leading to a broadened and inaccurate melting range.

-

-

Instrument Setup & Calibration:

-

Set the starting temperature on the apparatus to ~115 °C (approximately 10 °C below the expected melting point of 124 °C).

-

Set the heating ramp rate to 1 °C/minute.

-

Causality: A slow ramp rate is critical to ensure the system (heating block, sample, and thermometer) remains in thermal equilibrium. A fast rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

-

Trustworthiness: Before running the sample, verify instrument calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the analyte. This ensures the trustworthiness of the measurement.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample closely through the magnified viewing port.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure sample, this should be a sharp range, such as 124.0 °C - 124.8 °C.

-

DSC provides a more detailed thermal profile. It measures the difference in heat flow required to increase the temperature of the sample and a reference. The melting point is observed as an endothermic peak on the thermogram, with the peak maximum or onset temperature being the reported value. This technique can also reveal other thermal events like phase transitions or decomposition.

Visualization of Experimental Workflow

The logical flow for accurate melting point determination is critical for reproducible results.

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing Measurement Accuracy

-

Sample Purity: As the most significant factor, even trace impurities can cause a noticeable depression and broadening of the melting range.

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. The thermal history of the sample can influence which polymorph is present.

-

Heating Rate: As detailed in the protocol, a rate faster than 1-2 °C/minute will lead to inaccurate results.

-

Observer Subjectivity: In manual methods, the precise identification of the start and end of melting can vary slightly between operators. Digital instruments with automated detection can minimize this variability.

Safety and Handling Precautions

trans-2,6-Difluorocinnamic acid is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

The melting point of trans-2,6-Difluorocinnamic acid is reliably established in the literature as 124-125 °C .[1] This thermal property is a cornerstone for its identification, purity assessment, and effective use in synthetic and developmental applications. While a standard boiling point is not reported due to the likelihood of thermal decomposition, its melting behavior is a robust and accessible characteristic. Adherence to the detailed experimental protocols and an understanding of the factors influencing accuracy, as outlined in this guide, will ensure that researchers and scientists can generate trustworthy and reproducible data for this important chemical building block.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6F2O2). Retrieved from [Link]

Sources

- 1. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C9H6F2O2) [pubchemlite.lcsb.uni.lu]

- 6. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluorocinnamic Acid

Abstract

2,6-Difluorocinnamic acid is a key fluorinated building block in medicinal chemistry and materials science, valued for its ability to impart unique electronic and lipophilic properties to target molecules.[1] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of trans-2,6-Difluorocinnamic acid (CAS: 102082-89-3).[2][3][4] We will deconstruct the spectrum from first principles, detailing the theoretical basis for chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and advanced structural characterization.

Molecular Structure and Predicted Spectral Features

A thorough analysis of an NMR spectrum begins with a fundamental understanding of the molecule's structure and the electronic environment of each proton. The structure of this compound contains three distinct types of protons: vinylic, aromatic, and a carboxylic acid proton.

-

Chemical Formula: C₉H₆F₂O₂[2]

-

Molecular Weight: 184.14 g/mol [3]

-

Structure:

(Structure of trans-2,6-Difluorocinnamic acid)

The key to interpreting the spectrum lies in recognizing the influence of the substituents on the proton environments:

-

Fluorine Atoms (C2, C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[5] Furthermore, ¹⁹F has a nuclear spin (I = ½) and 100% natural abundance, leading to observable spin-spin coupling with nearby protons (H-F coupling).[6][7]

-

Acrylic Acid Moiety: This group is electron-withdrawing via resonance and induction, which deshields the attached aromatic ring.[8] The carbonyl group particularly deshields the β-vinylic proton. The trans configuration of the double bond is the most stable and common isomer, which is characterized by a large coupling constant between the vinylic protons.[9][10]

-

Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 bond. Consequently, the protons at C3 and C5 are chemically and magnetically equivalent, as are the two fluorine atoms at C2 and C6. This symmetry simplifies the aromatic region of the spectrum.

Based on these principles, we can predict the features of the five distinct proton signals.

Deconstruction of the Spectrum: A Peak-by-Peak Analysis

The ¹H NMR spectrum can be logically divided into three regions: the downfield acidic proton, the aromatic protons, and the vinylic protons. We will analyze each, predicting their chemical shift, integration, and multiplicity.

The Carboxylic Acid Proton (H-O)

-

Chemical Shift (δ): Typically found far downfield, >10 ppm. In a solvent like DMSO-d₆, this peak often appears around 12-13 ppm. Its exact position is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

Integration: 1H.

-

Multiplicity: A broad singlet (s). The proton undergoes rapid chemical exchange with residual water or other acid molecules, which averages out any potential coupling to other protons, causing the signal to be broad and sharp couplings to be lost.

The Vinylic Protons (Hα and Hβ)

The two protons on the carbon-carbon double bond are not equivalent and will couple to each other.

-

Hβ (proton on the carbon adjacent to the aromatic ring): This proton is deshielded by the aromatic ring current and resonance with the carbonyl group. Its signal is expected to be further downfield than Hα.

-

Hα (proton on the carbon adjacent to the carbonyl group): This proton is less deshielded than Hβ.

-

Multiplicity & Coupling: They split each other into two distinct doublets (d). The key diagnostic feature is the large vicinal coupling constant (³J_HαHβ ), which is typically 12-18 Hz for a trans configuration.[10][11] A cis configuration would show a smaller coupling of 6-12 Hz.[11]

The Aromatic Protons (H3, H4, H5)

This region is the most complex due to multiple H-H and H-F couplings.

-

H4: This proton is flanked by two equivalent protons (H3 and H5). Therefore, H-H coupling will split its signal into a triplet (t) (n+1 rule, where n=2). Additionally, H4 is meta to two equivalent fluorine atoms at C2 and C6. This four-bond H-F coupling (⁴J_HF ) will further split the triplet into another triplet, resulting in a triplet of triplets (tt) . Meta H-F coupling is typically small, around 0-3 Hz.[12]

-

H3 and H5: These two protons are chemically equivalent. Each is coupled to the H4 proton, which will split their combined signal into a doublet (d) . Each is also coupled to the adjacent ortho fluorine (e.g., H3 to F2) and the more distant para fluorine (e.g., H3 to F6). The three-bond ortho H-F coupling (³J_HF ) is significant (typically 6-10 Hz), while the five-bond para coupling is usually negligible. This ortho coupling will split the doublet into a doublet of doublets (dd) . However, because the meta H-H coupling and ortho H-F coupling constants can sometimes be very similar, this signal may also appear as a complex triplet.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| COOH | > 10.0 | 1H | Broad Singlet (br s) | N/A |

| Hβ | ~7.6 - 7.9 | 1H | Doublet (d) | ³J_HαHβ ≈ 16 Hz |

| H3, H5 | ~7.4 - 7.6 | 2H | Doublet of Doublets (dd) or Triplet (t) | ³J_H4H3/5 ≈ 8 Hz; ³J_HF ≈ 8 Hz |

| H4 | ~7.1 - 7.3 | 1H | Triplet of Triplets (tt) | ³J_H4H3/5 ≈ 8 Hz; ⁴J_HF ≈ 2 Hz |

| Hα | ~6.5 - 6.8 | 1H | Doublet (d) | ³J_HαHβ ≈ 16 Hz |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a robust experimental protocol is critical for obtaining high-resolution, artifact-free spectra. The causality behind each step is explained to ensure self-validation and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid without exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but the acidic proton signal may be broader or exchange more readily.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Causality: This concentration ensures a good signal-to-noise ratio without causing significant line broadening due to aggregation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Causality: TMS is chemically inert, volatile (for easy removal), and has a sharp singlet signal that does not overlap with most analyte signals.

-

-

Instrument Setup & Data Acquisition (Example: 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is essential for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) sequence is sufficient.

-

Receiver Gain: Optimize the receiver gain to maximize signal without causing ADC overflow.

-

Acquisition Time (AT): Set to at least 3-4 seconds. Causality: A longer acquisition time allows for better resolution of sharp signals and fine coupling patterns.

-

Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration, especially for protons with long relaxation times.

-

Number of Scans (NS): Acquire 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio by a factor of √NS.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₅ can be used (δ ≈ 2.50 ppm).

-

Integration and Peak Picking: Integrate all signals and determine their relative ratios. Pick all peaks to determine their precise chemical shifts and extract coupling constants.

-

Visualization of the Analytical Workflow

The logical flow from sample to final structure can be visualized to clarify the process.

Caption: Workflow for ¹H NMR analysis of this compound.

Advanced Techniques for Structural Confirmation

While 1D ¹H NMR is powerful, 2D NMR experiments can provide unambiguous confirmation of the assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals H-H coupling networks. It would show a cross-peak between Hα and Hβ, and another between H4 and the H3/H5 signal group, definitively confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, allowing for the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. For instance, it would show a correlation from the Hα proton to the carbonyl carbon and the C1 aromatic carbon, confirming the structure's backbone.

The relationship between these analytical steps and the molecular information they provide is illustrated below.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound [webbook.nist.gov]

- 3. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]

- 4. 反式-2,6-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biophysics.org [biophysics.org]

- 8. reddit.com [reddit.com]

- 9. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. eclass.uoa.gr [eclass.uoa.gr]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2,6-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluorocinnamic acid, a key building block in contemporary drug discovery and materials science.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple presentation of spectral data. It delves into the causal factors governing the observed chemical shifts and coupling constants, with a particular focus on the profound influence of the fluorine substituents on the aromatic ring and the overall molecular structure. We present a detailed, annotated peak assignment, a validated experimental protocol for data acquisition, and an exploration of the practical implications of this structural data in a research context. This guide serves as a self-validating reference, grounded in established spectroscopic principles and supported by authoritative sources.

Introduction: The Significance of Structural Verification

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into organic molecules is a widely used tactic to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[2][3] this compound is an exemplar of a fluorinated starting material that offers a versatile scaffold for chemical synthesis.[1] However, the successful synthesis and application of any compound are predicated on the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[4] While ¹H NMR provides information about the proton framework, ¹³C NMR offers direct insight into the carbon skeleton of a molecule.[5] The analysis of fluorinated compounds like this compound by ¹³C NMR presents unique characteristics and challenges. The presence of the ¹⁹F nucleus (spin I = 1/2), which is 100% naturally abundant, results in through-bond scalar coupling to carbon nuclei (J-coupling). This phenomenon splits the ¹³C signals into complex multiplets, providing a wealth of structural information but also requiring careful interpretation.[6][7] This guide will dissect these complexities to provide a clear and authoritative understanding of the ¹³C NMR spectrum of this important molecule.

Molecular Structure and Predicted Spectral Features

To interpret the ¹³C NMR spectrum, we must first analyze the molecular structure for symmetry and predict the number of chemically distinct carbon environments.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Analysis of Symmetry: The molecule possesses a plane of symmetry that bisects the C1-C4 axis and the C7-C8-C9 side chain. However, the presence of the rigid acrylic acid side chain means the C2 and C6 positions are not equivalent, nor are C3 and C5. Therefore, we anticipate nine distinct signals in the ¹³C NMR spectrum, one for each carbon atom.

¹³C NMR Spectral Data and In-Depth Interpretation

The following data represents a typical ¹³C NMR spectrum of trans-2,6-difluorocinnamic acid. The interpretation explains the rationale behind each assignment, with a particular focus on the effects of electronegativity and C-F coupling.

Summary of ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C9 | 170.0 | Singlet | - | Carboxylic acid carbonyl, highly deshielded.[8][9] |

| C2, C6 | 162.0 | Doublet of Doublets | ¹JCF ≈ 255, ³JCF ≈ 8 | Direct attachment to F causes large ¹J coupling; smaller ³J coupling to other F. |

| C7 | 137.0 | Singlet | - | Olefinic β-carbon, deshielded by phenyl ring. |

| C4 | 132.0 | Triplet | ³JCF ≈ 10 | Coupling to two equivalent fluorine atoms three bonds away. |

| C3, C5 | 129.0 | Singlet (broad) | - | Aromatic CH. |

| C8 | 122.0 | Triplet | ³JCF ≈ 4 | Olefinic α-carbon, shielded relative to C7. |

| C1 | 113.0 | Triplet | ²JCF ≈ 20 | Ipso-carbon, shielded and split by two adjacent fluorine atoms. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative example based on available spectral databases.[10]

Detailed Peak Assignment and Mechanistic Rationale

-

C9 (Carboxylic Carbon, δ ≈ 170.0 ppm): The carbon atom of the carboxyl group is the most downfield signal, a characteristic feature due to the strong deshielding effect of the two attached, highly electronegative oxygen atoms.[9] Its appearance as a singlet confirms it is a quaternary carbon with no directly attached protons or nearby fluorine atoms to cause significant splitting.

-

C2 & C6 (Fluorine-bearing Carbons, δ ≈ 162.0 ppm): These signals are significantly downfield due to the powerful electron-withdrawing effect of the directly bonded fluorine atoms. The most prominent feature is the large splitting, which arises from one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.[6][11] The signal often appears as a doublet of doublets due to a smaller three-bond coupling (³JCF) to the other fluorine atom across the ring.

-

C7 & C8 (Olefinic Carbons, δ ≈ 137.0 and 122.0 ppm): These sp² hybridized carbons of the double bond appear in the expected olefinic region.[8] C7 (β-carbon) is further downfield than C8 (α-carbon) due to its direct attachment to the electron-withdrawing aromatic ring. C8 shows a small triplet multiplicity due to three-bond coupling to the two fluorine atoms on the ring (³JCF).

-

C4 (Para-Carbon, δ ≈ 132.0 ppm): This carbon is three bonds away from both fluorine atoms. This symmetric positioning results in coupling to two fluorine nuclei, splitting the signal into a characteristic triplet (following the n+1 rule for coupling to two equivalent I=1/2 nuclei), with a ³JCF coupling constant typically around 10 Hz.[11]

-

C3 & C5 (Meta-Carbons, δ ≈ 129.0 ppm): These carbons are ortho to the substituted C1 and para to each other. Their chemical shifts are in the standard aromatic CH region. The coupling to the fluorine atoms (two-bond and four-bond) is often small or unresolved, leading to a singlet or a broadened signal.

-

C1 (Ipso-Carbon, δ ≈ 113.0 ppm): This is the carbon atom of the aromatic ring to which the cinnamic acid side chain is attached. It is two bonds away from both fluorine atoms. This results in a significant shielding effect and a splitting pattern that is typically a triplet due to ²JCF coupling, with a coupling constant of approximately 20-25 Hz.[6]

Validated Experimental Protocol for Data Acquisition

Achieving high-quality, interpretable ¹³C NMR data requires careful attention to experimental design. The following protocol is a field-proven methodology for the analysis of this compound and similar small organic molecules.

Workflow for ¹³C NMR Analysis

Sources

- 1. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,6-Difluorocinnamic Acid

Introduction: The Molecular Blueprint of 2,6-Difluorocinnamic Acid

This compound, a fluorinated derivative of cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the aromatic ring and the α,β-unsaturated carboxylic acid moiety, combined with the electronic modifications introduced by the two fluorine atoms, makes it a valuable building block for the synthesis of novel compounds. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly sought after in drug development.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique "molecular fingerprint." This guide offers an in-depth analysis of the FT-IR spectrum of this compound, grounded in the principles of vibrational spectroscopy and supported by established scientific literature. We will explore the causal relationships between the molecular structure and the observed spectral features, providing researchers and drug development professionals with a robust framework for interpreting their own data.

Experimental Protocol: A Self-Validating Approach to FT-IR Data Acquisition

The integrity of an FT-IR spectrum is fundamentally dependent on a meticulously executed experimental protocol. The following steps outline a validated method for acquiring a high-quality FT-IR spectrum of solid this compound.

Sample Preparation: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a widely accepted method that minimizes spectral artifacts.[1][2][3]

-

Drying: Ensure both the this compound sample and spectroscopic grade KBr powder are thoroughly dry to avoid interference from broad water absorption bands. This can be achieved by placing them in an oven at 100-110 °C for a few hours and cooling in a desiccator.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until a fine, consistent powder is obtained.[1][2]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the analyte in the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[2]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

The rationale behind this method lies in the fact that KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering of the IR beam.

Data Acquisition Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected under the same conditions and automatically subtracted from the sample spectrum.

This protocol ensures the acquisition of a reproducible and high-quality spectrum, which is crucial for accurate interpretation.

Logical Workflow for FT-IR Analysis

Caption: Experimental workflow from sample preparation to final spectral interpretation.

In-Depth FT-IR Spectrum Analysis of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the alkene, the difluorinated aromatic ring, and their electronic interactions.

Key Functional Groups and Expected Vibrational Modes

Caption: Key functional groups in this compound and their expected IR vibrational modes.

Detailed Spectral Interpretation

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of solid this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Analysis and Causality |

| ~3300-2500 | O-H stretch (Carboxylic Acid Dimer) | Very Broad, Strong | This extremely broad and intense band is a hallmark of carboxylic acids in the solid state.[4][5][6][7] It arises from the strong intermolecular hydrogen bonding between two molecules, forming a cyclic dimer. This hydrogen bonding significantly weakens and broadens the O-H stretching vibration. This band will likely overlap with the sharper C-H stretching vibrations.[5] |

| ~3100-3000 | Aromatic C-H stretch | Medium to Weak | These absorptions appear at slightly higher frequencies than alkane C-H stretches and are characteristic of C-H bonds on an aromatic ring.[8][9] |

| ~3080-3010 | Alkene =C-H stretch | Medium to Weak | This band is due to the stretching of the C-H bonds on the α,β-unsaturated double bond.[8] |

| ~1710-1680 | C=O stretch (α,β-unsaturated, Dimeric Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[5][6] For a saturated carboxylic acid dimer, this peak is typically around 1710 cm⁻¹.[7][10] Conjugation with the C=C double bond and the aromatic ring is expected to lower this frequency further into the 1710-1680 cm⁻¹ range.[6][11] |

| ~1640-1620 | C=C stretch (Alkene) | Medium | This absorption is due to the stretching of the carbon-carbon double bond in the cinnamic acid backbone.[12] |

| ~1600-1450 | C=C stretch (Aromatic Ring) | Medium to Weak | Aromatic rings typically show a series of absorptions in this region due to the stretching vibrations of the carbon-carbon bonds within the ring.[8][9][13] |

| ~1440-1395 | O-H in-plane bend | Medium | This band arises from the in-plane bending of the O-H group, often coupled with C-O stretching.[5] |

| ~1320-1210 | C-O stretch | Strong | This strong absorption is attributed to the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with the O-H in-plane bend.[5][11] |

| ~1250-1100 | C-F stretch (Aryl Fluoride) | Strong | The C-F stretching vibration in aromatic compounds typically gives rise to a strong absorption in this region of the spectrum.[14][15] The presence of two fluorine atoms on the ring will likely result in strong, characteristic bands here. |

| ~950-910 | O-H out-of-plane bend | Broad, Medium | This broad absorption is another characteristic feature of carboxylic acid dimers and is due to the out-of-plane bending of the hydrogen-bonded O-H groups.[5][11] |

| Below 900 | Aromatic C-H out-of-plane bend | Strong | The position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this region.[8][13] |

Conclusion: Synthesizing Data into Insight

The FT-IR spectrum of this compound provides a wealth of structural information, confirming the presence of all key functional groups. The defining features of the spectrum are the exceptionally broad O-H stretch of the carboxylic acid dimer and the strong C=O absorption, which is shifted to a lower wavenumber due to both hydrogen bonding and conjugation. The presence of strong C-F stretching bands and characteristic aromatic and alkene absorptions further corroborates the molecule's identity.

By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use FT-IR spectroscopy for the structural verification and quality assessment of this compound and its derivatives. This guide provides the foundational knowledge and practical insights necessary to translate raw spectral data into meaningful chemical information, thereby supporting advancements in drug discovery and materials science.

References

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Infrared spectra of aromatic rings. (n.d.). University of Waterloo. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. [Link]

-

Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018, October 8). Royal Society of Chemistry. [Link]

-

Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

This compound (C9H6F2O2). (n.d.). PubChemLite. [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

trans-2,6-Difluorocinnamic acid. (n.d.). SpectraBase. [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

This compound. (n.d.). NIST WebBook, Gas Phase IR Spectrum. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

FTIR spectrum of Cinnamic acid. (n.d.). ResearchGate. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

trans-2,6-Difluorocinnamic acid. (n.d.). SpectraBase. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

-

Spectroscopic analysis of cinnamic acid using quantum chemical calculations. (2025, August 9). ResearchGate. [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. [Link]

-

The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. (2025, August 8). ResearchGate. [Link]

-

Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (2025, October 31). National Institutes of Health. [Link]

-

Study of the composition of carboxylic compounds using ir spectroscopy. (2025, December 12). ResearchGate. [Link]

-

Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2025, August 6). ResearchGate. [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). National Institutes of Health. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

IR Lecture Notes. (n.d.). [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers... (2010, May 12). Bentham Science. [Link]

-

2,6-Difluorophenylacetic acid. (n.d.). NIST WebBook. [Link]

-

What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. [Link]

-

FTIR Spectrum. (n.d.). University of Maryland. [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]